molecular formula C9H5ClINO B597606 6-Chloro-3-iodoquinolin-4(1H)-one CAS No. 1330754-24-9

6-Chloro-3-iodoquinolin-4(1H)-one

Cat. No.: B597606
CAS No.: 1330754-24-9
M. Wt: 305.499
InChI Key: VBUAJWSVMGQENU-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoquinolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodoquinolin-4(1H)-one typically involves the iodination of 6-chloroquinolin-4(1H)-one. One common method is the Sandmeyer reaction, where 6-chloroquinolin-4(1H)-one is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoline derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

6-Chloro-3-iodoquinolin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to the active site of the target protein and blocking its activity. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinolin-4(1H)-one: Lacks the iodine atom and has different reactivity and biological activity.

    3-Iodoquinolin-4(1H)-one: Lacks the chlorine atom and has distinct chemical properties.

    6-Bromo-3-iodoquinolin-4(1H)-one: Contains a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

6-Chloro-3-iodoquinolin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance the compound’s effectiveness in various applications, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

6-chloro-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUAJWSVMGQENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856720
Record name 6-Chloro-3-iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330754-24-9
Record name 6-Chloro-3-iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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